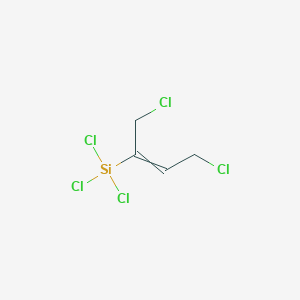

Trichloro(1,4-dichlorobut-2-en-2-yl)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

trichloro(1,4-dichlorobut-2-en-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl5Si/c5-2-1-4(3-6)10(7,8)9/h1H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOIKMGMAVVPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(CCl)[Si](Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697884 | |

| Record name | Trichloro(1,4-dichlorobut-2-en-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1586-88-5 | |

| Record name | Trichloro(1,4-dichlorobut-2-en-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of Trichloro 1,4 Dichlorobut 2 En 2 Yl Silane

Mechanistic Investigations of Silicon-Carbon Bond Formation Pathways

The formation of the silicon-carbon bond in trichloro(1,4-dichlorobut-2-en-2-yl)silane is primarily achieved through the hydrosilylation of 1,4-dichlorobut-2-ene with trichlorosilane (B8805176). This process can proceed through different mechanistic routes, predominantly involving catalytic intermediates or radical and ionic pathways.

Role of Catalytic Intermediates in Hydrosilylation Mechanisms

The catalytic hydrosilylation of alkenes is a cornerstone of organosilicon chemistry, with platinum complexes being the most widely used catalysts. wikipedia.org The prevalent mechanism for this transformation is the Chalk-Harrod mechanism, which provides a general framework for understanding the formation of the Si-C bond. wikipedia.orgnih.gov

The classical Chalk-Harrod mechanism involves a series of steps within a catalytic cycle: nih.govresearchgate.net

Oxidative Addition: The hydrosilane (e.g., trichlorosilane) undergoes oxidative addition to the low-valent metal center of the catalyst (typically a Pt(0) complex). nih.govlibretexts.org This step forms a metal-hydride-silyl complex.

Alkene Coordination: The alkene (1,4-dichlorobut-2-ene) then coordinates to this metal complex. libretexts.org

Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond. nih.gov This step is often regioselective, and in the case of terminal alkenes, typically leads to anti-Markovnikov addition where the silicon atom attaches to the terminal carbon. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the resulting alkylsilyl group from the metal center, which regenerates the active catalyst and yields the final product, this compound. researchgate.netlibretexts.org

A modified Chalk-Harrod mechanism has also been proposed, where the alkene inserts into the metal-silicon bond instead of the metal-hydride bond. nih.govacs.org However, theoretical studies on ethylene (B1197577) hydrosilylation suggest that for platinum catalysts, the classical Chalk-Harrod pathway is generally more favorable due to a high activation barrier for alkene insertion into the Pt-Si bond. acs.org The presence of chlorine substituents on the silicon atom, as in trichlorosilane, can significantly strengthen the platinum-silicon bond, further disfavoring the modified mechanism. acs.org

The efficiency and selectivity of the hydrosilylation reaction are influenced by various factors, including the nature of the catalyst, the structure of the alkene, and the substituents on the silane (B1218182). libretexts.org For instance, the reactivity of alkenes generally follows the trend: 1-alkenes > 2-alkenes > 3-alkenes. libretexts.org Similarly, the reactivity of silanes is also dependent on their substituents, with SiHCl₃ being more reactive than trialkylsilanes like (C₂H₅)₃SiH. libretexts.org Other transition metals such as rhodium, ruthenium, palladium, and iron can also catalyze hydrosilylation, sometimes operating through variations of the Chalk-Harrod mechanism. nih.govnih.gov

Table 1: Key Steps in the Chalk-Harrod Mechanism for Hydrosilylation

| Step | Description | Intermediate Species |

| I | Oxidative addition of the Si-H bond to the metal center. | Metal-hydride-silyl complex |

| II | Coordination of the alkene to the metal complex. | Alkene-metal-hydride-silyl complex |

| III | Migratory insertion of the alkene into the metal-hydride bond. | Alkyl-metal-silyl complex |

| IV | Reductive elimination of the alkylsilane product. | Regenerated metal catalyst |

Radical and Ionic Pathways in the Introduction of Trichlorosilyl (B107488) Groups

While catalytic hydrosilylation is a common method, the introduction of a trichlorosilyl group onto an alkene can also be initiated through radical or ionic pathways, particularly in the absence of a metal catalyst. libretexts.org

Radical Hydrosilylation: This process can be initiated by radical initiators, such as peroxides or azo compounds, or by UV irradiation. wikipedia.orglibretexts.org The mechanism involves a free-radical chain reaction:

Initiation: The initiator generates silyl (B83357) radicals (•SiCl₃) from trichlorosilane.

Propagation: The silyl radical adds to the carbon-carbon double bond of 1,4-dichlorobut-2-ene. This addition can lead to different regioisomers depending on which carbon of the double bond is attacked. The resulting carbon-centered radical then abstracts a hydrogen atom from another trichlorosilane molecule, propagating the chain and forming the product.

Termination: The reaction is terminated by the combination of two radical species.

Radical hydrosilylation is often less selective than catalytic methods and can sometimes lead to a mixture of products.

Ionic Hydrosilylation: This pathway typically involves the use of a strong Lewis acid catalyst. libretexts.org The Lewis acid can activate the alkene towards nucleophilic attack by the hydrosilane. Alternatively, in the presence of a strong protic acid, a carbocation may be formed from the alkene, which is then attacked by the hydrosilane. The specifics of ionic hydrosilylation can be highly dependent on the substrates and reaction conditions.

The choice between catalytic, radical, or ionic methods for the synthesis of this compound will depend on the desired selectivity and the compatibility of the starting materials with the reaction conditions.

Reactivity of the Chlorinated Butenyl Moiety in this compound

The this compound molecule possesses multiple reactive sites within its chlorinated butenyl chain, including a carbon-carbon double bond and two carbon-chlorine bonds. This functionality allows for a variety of subsequent chemical transformations.

Electrophilic and Nucleophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in the butenyl chain is susceptible to addition reactions.

Electrophilic Addition: The double bond can react with various electrophiles. For example, the addition of halogens like bromine or chlorine would lead to further halogenated silane derivatives. The regioselectivity of such additions would be influenced by the electronic effects of the adjacent chloro and silyl groups.

Nucleophilic Addition: While less common for isolated alkenes, the double bond in this specific molecule might be activated towards nucleophilic attack due to the presence of the electron-withdrawing trichlorosilyl group. Certain organometallic reagents, under specific catalytic conditions, might add across the double bond.

Transformations Involving the Carbon-Chlorine Bonds

The two carbon-chlorine bonds in the butenyl moiety are potential sites for nucleophilic substitution reactions. The reactivity of these bonds will differ based on their position (allylic vs. vinylic, although in this specific isomer they are allylic). These allylic chlorides are generally reactive towards nucleophiles.

Potential transformations include:

Substitution with Nucleophiles: Reactions with nucleophiles such as amines, alkoxides, or cyanides could lead to the displacement of the chlorine atoms, introducing new functional groups onto the butenyl chain.

Grignard Reagent Formation: The formation of a Grignard reagent by reacting with magnesium is a possibility, though the presence of the reactive Si-Cl bonds and the other C-Cl bond could lead to complications and side reactions.

Elimination Reactions: Under basic conditions, elimination of HCl could occur, leading to the formation of a diene system.

Chemo- and Regioselective Reactions within the Butenyl Chain

A key challenge and opportunity in the chemistry of this compound is achieving chemo- and regioselectivity. The molecule presents multiple reactive sites: the Si-Cl bonds, the C-Cl bonds, and the C=C double bond.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, a mild nucleophile might selectively substitute the allylic chlorides without reacting with the Si-Cl bonds or the double bond. The development of chemoselective reactions is crucial for the controlled functionalization of this molecule. nih.govnih.gov

Regioselectivity: In reactions involving the butenyl chain, regioselectivity is also a critical consideration. For instance, in a nucleophilic substitution, a key question is whether both chlorine atoms react or if one is preferentially substituted. Similarly, in addition reactions to the double bond, the regiochemical outcome (i.e., which carbon atom the new group attaches to) will be determined by electronic and steric factors.

The ability to control these selective reactions is essential for utilizing this compound as a versatile building block in the synthesis of more complex organosilicon compounds and functional materials. researchgate.netutwente.nl

Table 2: Potential Reactive Sites and Transformation Products

| Reactive Site | Type of Reaction | Potential Reagent | Exemplary Product Class |

| C=C Double Bond | Electrophilic Addition | Br₂ | Tetrabromoalkylsilane |

| C-Cl Bonds | Nucleophilic Substitution | R₂NH | Amino-functionalized butenylsilane |

| Si-Cl Bonds | Hydrolysis/Solvolysis | H₂O/ROH | Silanetriol/Alkoxysilane |

| Entire Moiety | Elimination | Strong Base | Dienylsilane |

Reactivity of the Trichlorosilyl Group in this compound

The trichlorosilyl group (-SiCl₃) is the primary center of reactivity in this compound. The high polarity of the silicon-chlorine bonds, coupled with the ability of silicon to expand its coordination sphere, dictates its chemical behavior. This section will explore the key reaction types this functional group is expected to undergo.

Hydrolysis and Condensation Reactions for Network Formation

A hallmark of chlorosilanes is their susceptibility to hydrolysis, a reaction that initiates the formation of siloxane networks. For this compound, this process would begin with the stepwise substitution of the chlorine atoms by hydroxyl groups upon reaction with water.

The initial hydrolysis yields silanetriols as intermediates. These species are generally unstable and readily undergo intermolecular condensation reactions, where a hydroxyl group of one molecule reacts with a hydroxyl or remaining chloro group of another, eliminating water or hydrogen chloride to form a Si-O-Si (siloxane) bond. The trifunctional nature of the trichlorosilyl group allows for the formation of a highly cross-linked three-dimensional network.

Hydrolysis: R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Condensation: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O and further condensation to form a network.

Where R is the 1,4-dichlorobut-2-en-2-yl group.

The kinetics and outcome of these reactions are influenced by factors such as pH, water concentration, and the presence of catalysts. For instance, in related trialkoxysilanes, hydrolysis is rapid, while condensation is a slower process. The pH can be optimized to control the relative rates of these competing reactions.

Table 1: Factors Influencing Hydrolysis and Condensation of Trichlorosilanes

| Factor | Effect on Hydrolysis | Effect on Condensation |

|---|---|---|

| Water Concentration | Increases rate with higher concentration | Can be inhibited by very high water content due to dilution of silanol (B1196071) intermediates |

| pH | Catalyzed by both acid and base | Rate is dependent on pH, with different mechanisms prevailing in acidic and basic conditions |

| Solvent | Polarity and protic nature of the solvent can affect reaction rates | Can influence the solubility of intermediates and the final network structure |

| Temperature | Increases rates of both reactions | Can affect the degree of cross-linking and final material properties |

Substitution Reactions of Silicon-Chlorine Bonds with Nucleophiles

The electrophilic nature of the silicon atom in the trichlorosilyl group makes it a prime target for nucleophilic attack. A wide variety of nucleophiles can displace the chloride ions, leading to the formation of new silicon-element bonds. This reactivity is fundamental to the synthesis of diverse organosilicon derivatives.

Common nucleophiles include alcohols (alkoxylation), amines (amination), and organometallic reagents (alkylation/arylation). For example, the reaction with an alcohol in the presence of a base (to neutralize the HCl byproduct) would yield an alkoxysilane:

R-SiCl₃ + 3R'OH + 3B → R-Si(OR')₃ + 3B·HCl (where B is a base, such as a tertiary amine)

The reactivity of the Si-Cl bonds generally decreases with each successive substitution due to increasing steric hindrance and changes in the electronic environment of the silicon atom.

Table 2: Examples of Nucleophilic Substitution at the Si-Cl Bonds of a Trichlorosilane

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alcohol | Ethanol (C₂H₅OH) | Trialkoxysilane |

| Amine | Diethylamine ((C₂H₅)₂NH) | Triaminosilane |

| Organometallic | Grignard Reagent (CH₃MgBr) | Alkyl/Arylsilane |

Si-Cl Bond Activation and its Implications in Catalytic Processes

The activation of the Si-Cl bond is a key step in many catalytic processes involving organochlorosilanes. This activation can be achieved through interaction with Lewis acids or transition metal complexes. Lewis acids can coordinate to the chlorine atoms, increasing the electrophilicity of the silicon center and making it more susceptible to nucleophilic attack.

In the context of catalysis, the Si-Cl bonds can participate in reactions such as hydrosilylation, where a Si-H bond adds across a C=C double bond. While this compound itself does not possess a Si-H bond for direct hydrosilylation, its synthesis may involve such a step, or it could be modified to a hydrosilane. The activation of Si-Cl bonds is also relevant in dehydrocoupling reactions and in the formation of silyl ethers.

For instance, certain ruthenium complexes have been shown to mediate the heterolytic splitting of Si-H bonds, a process that can be influenced by the electronic nature of the substituents on the silicon, including chlorine atoms. While direct studies on this compound are not available, the principles of Si-Cl bond activation by transition metals would likely apply.

Computational Chemistry Insights into Reaction Pathways and Transition States

Due to the challenges in studying reactive intermediates and transition states experimentally, computational chemistry has become an invaluable tool for elucidating reaction mechanisms in organosilicon chemistry. hydrophobe.org Methods such as Density Functional Theory (DFT) can be used to model the geometries of reactants, products, and transition states, and to calculate their relative energies, providing a detailed picture of the reaction pathway.

For a molecule like this compound, computational studies could provide insights into:

Hydrolysis and Condensation: The energy barriers for the stepwise hydrolysis of the Si-Cl bonds and the subsequent condensation reactions could be calculated. This would help in understanding the kinetics and thermodynamics of polysiloxane network formation.

Nucleophilic Substitution: The mechanism of nucleophilic substitution at silicon can be investigated. For silicon, unlike carbon, a five-coordinate intermediate or transition state is often involved. Computational studies can help distinguish between associative (A) and dissociative (D) pathways, or concerted mechanisms.

Electronic Structure: The influence of the 1,4-dichlorobut-2-en-2-yl group on the reactivity of the trichlorosilyl moiety can be quantified by examining the charge distribution, molecular orbitals (such as the HOMO and LUMO), and bond orders within the molecule.

While specific computational studies on this compound are not prevalent in the literature, research on related alkyl- and vinyl-substituted chlorosilanes provides a foundation for what could be expected. For example, studies on the hydrolysis of other trichlorosilanes have detailed the energy profiles of the reaction, including the role of water clusters in facilitating proton transfer in the transition states.

Table 3: Potential Applications of Computational Chemistry for this compound

| Area of Investigation | Computational Method | Potential Insights |

|---|---|---|

| Reaction Energetics | DFT, ab initio methods | Calculation of reaction enthalpies, activation energies, and equilibrium constants for hydrolysis, condensation, and substitution reactions. |

| Transition State Analysis | Transition State Search Algorithms (e.g., QST2, QST3) | Determination of the geometry and vibrational frequencies of transition states to confirm the reaction pathway. |

| Molecular Properties | Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory | Understanding of charge distribution, bond polarity, and the nature of chemical bonds within the molecule. |

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis, IR, and NMR spectra to aid in experimental characterization. |

The application of these computational methods would be instrumental in building a comprehensive understanding of the reactivity of this compound and in designing its applications in materials science and organic synthesis.

Advanced Applications and Derivatization Strategies of Trichloro 1,4 Dichlorobut 2 En 2 Yl Silane in Material Science and Organic Synthesis

Precursor Chemistry for Functional Materials

The dual functionality of Trichloro(1,4-dichlorobut-2-en-2-yl)silane makes it an ideal precursor for a variety of functional materials. The trichlorosilyl (B107488) group can readily undergo hydrolysis and condensation to form stable siloxane (Si-O-Si) bonds with inorganic substrates or other silane (B1218182) molecules. mdpi.comarxiv.org Concurrently, the dichlorinated butenyl group offers multiple sites for organic reactions, such as nucleophilic substitution or polymerization.

Synthesis of Organic-Inorganic Hybrid Materials and Composites

Organic-inorganic hybrid materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength). mdpi.comnih.gov this compound can act as a molecular bridge to covalently link these two disparate phases.

The trichlorosilyl group can co-condense with other silicon alkoxides, such as tetraethoxysilane (TEOS), or react with hydroxyl groups on the surface of inorganic fillers like silica (B1680970), titania, or alumina (B75360) to form a robust inorganic network. mdpi.comacs.org The pendant dichlorobutene (B78561) group can then be utilized for subsequent polymerization or grafting of organic polymers. This approach allows for the creation of highly cross-linked and thermally stable hybrid materials. For instance, the allylic chlorides on the butene chain are susceptible to nucleophilic attack, enabling the introduction of a wide range of organic functionalities.

The synthesis of such hybrid materials can be conceptualized through a sol-gel process. A potential synthetic scheme could involve the controlled hydrolysis and co-condensation of this compound with a metal alkoxide precursor. The resulting gel would contain a silica-based network functionalized with reactive dichlorobutene moieties. This functionalized inorganic framework could then be infiltrated with an organic monomer and initiator, followed by a polymerization step to form an interpenetrating polymer network, leading to a composite with enhanced mechanical and thermal properties. Research on similar bifunctional silanes has demonstrated the feasibility of this approach in creating novel hybrid materials. researchgate.net

Surface Modification and Grafting Chemistry for Substrate Functionalization

The ability to tailor the surface properties of materials is critical in numerous technological fields, including biocompatible materials, sensors, and catalysis. nih.govudel.edu this compound is a prime candidate for the surface functionalization of substrates rich in hydroxyl groups, such as silicon wafers, glass, and various metal oxides. nih.govbuffalo.edu

The grafting process typically involves the reaction of the trichlorosilyl group with the surface hydroxyls, leading to the formation of strong covalent Si-O-Substrate bonds. researchgate.net This reaction effectively tethers the dichlorobutene moiety to the surface. The high reactivity of the three chlorine atoms on the silicon atom ensures a high density of grafting.

Once the surface is functionalized with the dichlorobutene group, a variety of subsequent chemical modifications can be performed. The two chlorine atoms on the butene chain provide handles for further reactions. For example, they can be substituted by amines, thiols, or other nucleophiles to introduce specific functionalities. This two-step functionalization strategy offers a high degree of control over the final surface chemistry. udel.edu

The table below illustrates the potential for surface modification based on data from related chlorosilane systems.

| Substrate | Grafting Molecule | Reaction Conditions | Resulting Functionality | Reference |

| Silica Nanoparticles | (3-chloropropyl)trimethoxysilane | Toluene, reflux | Chloropropyl-functionalized surface | [Analogous system] |

| Silicon Wafer | (Trichlorosilyl)acetonitrile | Anhydrous conditions | Cyanomethyl-functionalized surface | [Analogous system] |

| Titanium Dioxide | Dichlorodimethylsilane | Vapor phase deposition | Dimethylsilyl-functionalized surface | [Analogous system] |

This table presents data for analogous chlorosilane systems to illustrate the general principles of surface modification, due to the lack of specific experimental data for this compound.

Role in Polymer Functionalization and Crosslinking

This compound can serve as a potent crosslinking agent for various polymer systems. researchgate.netsisib.com The multiple reactive sites allow for the formation of a dense three-dimensional network, significantly enhancing the mechanical properties, thermal stability, and solvent resistance of the base polymer.

The crosslinking process can proceed through several mechanisms. In polymers containing hydroxyl or amine groups, the trichlorosilyl moiety can react to form covalent bonds. Alternatively, for polymers with unsaturation, the dichlorobutene group can participate in radical-initiated crosslinking reactions. A common method involves grafting the silane onto a polymer backbone, followed by moisture-curing, where the trichlorosilyl groups hydrolyze and condense to form a siloxane network. sisib.comscielo.br

For example, in the context of polyethylene (B3416737), a peroxide initiator could be used to graft the this compound onto the polymer chains. The subsequent exposure to moisture, in the presence of a suitable catalyst, would trigger the crosslinking via the silane moieties. The presence of the additional chlorine atoms on the butene chain could also be exploited for further functionalization or as sites for secondary crosslinking reactions.

The table below shows typical effects of silane crosslinking on polyethylene, which can be extrapolated to the potential effects of using this compound.

| Polymer | Crosslinking Agent | Gel Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| LDPE | Vinyltrimethoxysilane | 60-80 | 15-25 | 200-400 | researchgate.net |

| HDPE | Vinyltriethoxysilane | 70-90 | 20-30 | 150-300 | scielo.br |

This table provides data for common vinylsilanes used in polyethylene crosslinking to illustrate the expected impact of a multifunctional crosslinker like this compound.

Application in Atomic Layer Deposition (ALD) Precursor Development

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of conformal films with atomic-level precision. The choice of precursor is critical for a successful ALD process. rsc.orgrsc.org Chlorosilanes are commonly used as silicon precursors in ALD for depositing silicon-based materials like silicon dioxide (SiO₂) and silicon nitride (Si₃N₄). rsc.org

This compound, with its high volatility and multiple reactive chlorine sites on the silicon atom, has the potential to be an effective ALD precursor. The trichlorosilyl group can react with surface hydroxyl groups in a self-limiting manner, which is a hallmark of ALD. acs.org The organic part of the molecule, the dichlorobutene group, could potentially be incorporated into the growing film, leading to the formation of organic-inorganic hybrid thin films with tailored properties. Alternatively, the organic ligand could be removed during the co-reactant pulse (e.g., water or ammonia) to deposit a pure inorganic film. The reactivity of chlorosilanes with surface sites is a key factor in ALD processes. rsc.org The presence of the dichlorobutene moiety might influence the reaction kinetics and the properties of the deposited film. For instance, using a bifunctional precursor like bis(trichlorosilyl)methane (B1586081) in a molecular layer deposition (MLD) process with water has been shown to produce stable silicon oxycarbide films. acs.orgresearchgate.net

This compound as a Versatile Synthetic Intermediate

Beyond its direct use in materials science, this compound can serve as a versatile starting material for the synthesis of a wide range of new functionalized organosilanes.

Derivatization to Access New Functionalized Organosilanes

The multiple reactive sites on this compound allow for a variety of derivatization reactions. libretexts.orgyoutube.comyoutube.com The trichlorosilyl group can be converted to other functional groups, such as alkoxysilanes (by reaction with alcohols), silanols (by controlled hydrolysis), or even silylamines (by reaction with amines). These transformations modulate the reactivity of the silicon center and can be used to tune the processing characteristics of the resulting silane.

The dichlorobutene moiety offers a rich platform for organic transformations. The allylic chlorine atoms are particularly reactive towards nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For example, reaction with amines would yield amino-functionalized silanes, while reaction with thiols would produce thiol-functionalized silanes. These new organosilanes could then be used in a variety of applications, from adhesion promoters to precursors for specialty polymers.

Furthermore, the double bond in the butene chain can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation, further expanding the library of accessible functionalized organosilanes. The reactivity of allylic silicon compounds has been a subject of interest, and the principles governing their reactions can be applied to predict the behavior of this compound. lookchem.comacs.org

The table below outlines some potential derivatization reactions and the resulting functional organosilanes.

| Reactant | Reaction Type | Product Functional Group | Potential Application of Derivative |

| Ethanol | Alcoholysis of Si-Cl | Triethoxysilyl | Sol-gel precursor |

| Ammonia | Aminolysis of C-Cl | Amino | Adhesion promoter, crosslinker |

| Sodium Azide | Nucleophilic Substitution | Azido | "Click" chemistry precursor |

| m-CPBA | Epoxidation of C=C | Epoxide | Epoxy resin monomer |

| H₂/Pd | Hydrogenation | Dichlorobutylsilane | Saturated silane intermediate |

The synthesis of this compound, also identified as 1,4-dichloro-2-(trichlorosilyl)-2-butene, has been reported. Current time information in Washington, DC, US. However, comprehensive studies detailing its subsequent chemical modifications and applications in material science or as a catalyst are not prevalent in the reviewed sources.

General information on related classes of compounds, such as organosilanes and dichlorobutenes, suggests potential areas of application. Organosilanes are known for their use as coupling agents, in surface modification, and as intermediates in organic synthesis. Dichlorobutene isomers serve as precursors in the synthesis of other chemical products. However, specific data and research findings directly concerning this compound and its derivatives in the context of advanced organic transformations and catalysis are not available.

Due to the lack of specific research findings on the advanced applications and catalytic potential of this compound and its derivatives, it is not possible to provide a detailed and scientifically accurate article based on the provided outline.

Advanced Spectroscopic and Computational Methodologies for the Elucidation of Trichloro 1,4 Dichlorobut 2 En 2 Yl Silane and Its Derivatives

Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Dynamics

One-dimensional (1D) NMR provides foundational information, but for a molecule with multiple chloro-substituents and a reactive silane (B1218182) group, overlapping signals and complex coupling patterns can obscure a complete structural assignment. Sophisticated NMR techniques are required to unambiguously determine its structure and study its dynamic behavior, especially in derivative forms.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are powerful for deciphering the intricate structure of Trichloro(1,4-dichlorobut-2-en-2-yl)silane by spreading spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the non-equivalent protons of the two -CH2Cl groups, confirming their connectivity through the carbon-carbon double bond, even if their 1D signals were complex.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons directly to the heteronuclei (like ¹³C or ²⁹Si) to which they are attached by a single bond. wikipedia.org An HSQC experiment is crucial for assigning the ¹³C signals of the dichlorobutene (B78561) backbone by linking them to their attached protons. researchgate.net For example, the signals for the C1 and C4 carbons would be identified by their correlation to the protons of the chloromethyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings (typically 2-4 bonds), providing information about the connectivity of atoms across the molecular skeleton. youtube.com This is particularly useful for identifying quaternary carbons (like C2) that have no attached protons and for confirming the attachment of the dichlorobutene moiety to the silicon atom. A correlation between the protons on C1 and C3 (if present) to the silicon atom in the ²⁹Si HMBC spectrum would definitively establish the Si-C2 bond.

A representative table of expected 2D NMR correlations for the parent compound is shown below.

| Proton (¹H) Signal | Expected COSY Correlation(s) | Expected HSQC Correlation(s) (¹³C) | Expected HMBC Correlation(s) (¹³C, ²⁹Si) |

|---|---|---|---|

| H (on C1) | H (on C3 - weak, 4-bond) | C1 | C2, C3, Si |

| H (on C4) | H (on C3 - weak, 4-bond) | C4 | C2, C3, Si |

| H (on C3) | H (on C1/C4 - weak, 4-bond) | C3 | C1, C2, C4, Si |

Solid-State NMR for Polymer and Surface-Bound Systems

When this compound is used to create polymers or to functionalize surfaces, the resulting materials are often insoluble and not amenable to solution NMR. Solid-state NMR (ssNMR) is the premier technique for characterizing such systems. researchgate.net By using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra can be obtained from solid samples. mdpi.com

²⁹Si ssNMR is particularly informative. It can distinguish between silicon atoms in different chemical environments based on the number of oxygen atoms attached to the silicon, which is critical for understanding the structure of polymers derived from the hydrolysis and condensation of the trichlorosilyl (B107488) group. nih.gov For example, in a polymer network, one could differentiate between a silicon atom bonded to one, two, or three other siloxane units. nih.gov

The nomenclature used to describe these environments is:

T-sites: RSi(O-)₃, where the silicon is part of a three-dimensional network.

D-sites: R₂Si(O-)₂, forming linear chains.

M-sites: R₃Si(O-), acting as chain terminators.

For derivatives of this compound, the primary silicon environment would be a T-site, where R is the 1,4-dichlorobut-2-en-2-yl group. The precise chemical shift within the T-site range can provide further details about the local structure and degree of condensation. nih.goviastate.edu

| Silicon Site Type | Description | Typical ²⁹Si Chemical Shift Range (ppm) |

|---|---|---|

| Qⁿ | Si(OSi)ₙ(OH)₄₋ₙ (Silica Surface) | -90 to -110 |

| T³ | RSi(OSi)₃ (Fully condensed) | -60 to -80 |

| T² | RSi(OSi)₂(OH) (Two siloxane bridges) | -50 to -70 |

| T¹ | RSi(OSi)(OH)₂ (One siloxane bridge) | -40 to -60 |

| D² | R₂Si(OSi)₂ (Linear polymer unit) | -15 to -25 |

Representative ²⁹Si chemical shifts for different silicon environments in solid-state NMR. The exact shift for a derivative of this compound would depend on the specific structure. nih.govnih.gov

Mass Spectrometry for Reaction Monitoring and Product Identification Beyond Basic Characterization

Mass spectrometry is a vital tool for the analysis of organosilicon compounds, offering high sensitivity and the ability to determine molecular weights and deduce structural information from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While low-resolution mass spectrometry provides the nominal mass of a molecule, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). libretexts.org This precision is possible because the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ³⁵Cl = 34.96885 amu, ²⁸Si = 27.97693 amu). libretexts.org

For this compound (C₄H₅Cl₅Si), HRMS can provide an exact mass that allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds that might have the same nominal mass. researchgate.net This is especially critical given the complex isotopic pattern created by the five chlorine atoms (³⁵Cl and ³⁷Cl). Specialized software uses the high-accuracy mass and isotopic distribution to confirm the molecular formula. youtube.com

| Isotopologue Formula | Nominal Mass (amu) | Calculated Exact Mass (amu) |

|---|---|---|

| C₄H₅³⁵Cl₅²⁸Si | 282 | 281.85258 |

| C₄H₅³⁵Cl₄³⁷Cl₁²⁸Si | 284 | 283.84963 |

| C₄H₅³⁵Cl₃³⁷Cl₂²⁸Si | 286 | 285.84668 |

Calculated exact masses for the most abundant isotopologues of this compound. HRMS can distinguish these with high precision.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID), to produce a spectrum of product ions. nationalmaglab.orgunt.edu This technique provides powerful structural information by revealing how a molecule breaks apart. gre.ac.ukyoutube.com

For this compound, an MS/MS experiment would likely involve selecting the molecular ion or a prominent fragment thereof. The resulting fragmentation spectrum would reveal characteristic losses. Common fragmentation pathways for organochlorosilanes include:

Loss of Chlorine Radicals (•Cl): Stepwise loss of the chlorine atoms from the silicon center is a common pathway.

Loss of HCl: Elimination of hydrogen chloride can occur, particularly in silylated chlorophenols. nih.gov

Cleavage of the Si-C Bond: The bond between the silicon and the butene group can cleave, leading to fragments corresponding to the [SiCl₃]⁺ ion and the [C₄H₅Cl₂]⁺ organic cation.

Rearrangements: Complex rearrangements can occur, sometimes involving migration of groups to the silicon center. rsc.orglibretexts.org

By analyzing the masses of the product ions, a detailed fragmentation pathway can be proposed, which serves to confirm the structure of the parent molecule and can be used to identify related derivatives in complex mixtures. nih.gov

X-ray Diffraction (XRD) and Electron Microscopy for Probing Molecular and Material Architectures

While NMR and MS probe molecular structure and composition, X-ray diffraction and electron microscopy provide information on the three-dimensional arrangement of atoms in the solid state and the larger-scale morphology of materials.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise measurements of bond lengths, bond angles, and intermolecular interactions. wikipedia.org If a suitable single crystal of this compound or one of its stable derivatives could be grown, XRD analysis would provide an unambiguous structural model. This technique has been used to determine Si-C and Si-Si bond lengths in other organosilicon compounds. cdnsciencepub.com For polymeric or amorphous materials derived from this silane, powder XRD (pXRD) would be used to assess the degree of crystallinity and identify any ordered domains within the material. researchgate.net

Electron Microscopy: For materials synthesized from this compound, such as polymers or surface coatings, electron microscopy techniques are invaluable for characterizing their morphology.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. It would be used to visualize the surface structure, particle size, and porosity of polymers or composite materials.

Transmission Electron Microscopy (TEM): TEM is used to view the internal structure of a material. For hybrid materials, such as silica (B1680970) nanoparticles functionalized with derivatives of the title compound, TEM could be used to visualize the core-shell structure and the thickness of the organosilicon coating.

Combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), both SEM and TEM can perform elemental mapping, confirming the spatial distribution of silicon and chlorine within the material's architecture.

Single Crystal X-ray Diffraction for Absolute Structure Determination of Derivatives

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.comcarleton.edu This non-destructive technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of molecules, which is unattainable by other methods. rigaku.com For derivatives of this compound, obtaining a single crystal suitable for SCXRD analysis would be a primary objective.

The process involves mounting a small, optically clear crystal (typically 30-300 microns) on a goniometer, which orients the crystal in various directions within a monochromatic X-ray beam. carleton.edu The interaction of the X-rays with the crystal's electron cloud produces a diffraction pattern of spots. The geometry and intensity of these spots are recorded by a detector and mathematically processed to generate a three-dimensional model of the electron density, from which the atomic positions can be refined. carleton.edu

SCXRD is invaluable for:

Unambiguous Structure Verification: Confirming the connectivity and stereochemistry of newly synthesized derivatives.

Precise Geometric Parameters: Determining accurate bond lengths (e.g., Si-C, Si-Cl, C=C, C-Cl) and angles, which are crucial for understanding steric and electronic effects within the molecule. carleton.eduresearchgate.net

Intermolecular Interactions: Revealing how molecules pack in the solid state, including the identification of non-covalent interactions like van der Waals forces or halogen bonds that influence the material's bulk properties. mdpi.com

Absolute Configuration: Establishing the absolute stereochemistry of chiral centers, which is vital for applications in asymmetric synthesis or biologically active materials. rigaku.com

A successful crystallographic analysis of a derivative of this compound would yield a set of data similar to that presented in the hypothetical table below.

| Parameter | Hypothetical Value |

| Chemical Formula | C4H4Cl5Si-R |

| Formula Weight | (Varies with R-group) |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 9.121 |

| b (Å) | 15.360 |

| c (Å) | 16.008 |

| α (°) | 90 |

| β (°) | 92.22 |

| γ (°) | 90 |

| Volume (ų) | 2238.9 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.750 |

| R-factor | 0.045 |

| This interactive table presents hypothetical crystallographic data for a derivative of this compound, based on typical values for similar compounds. researchgate.net |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Nanostructural Analysis

While SCXRD provides atomic-level detail of a single crystal, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing the morphology, topography, and microstructure of a material on a larger scale. contractlaboratory.com These techniques are critical for understanding how molecules of this compound or its derivatives assemble into bulk materials or function as surface modification agents.

Scanning Electron Microscopy (SEM) operates by scanning a focused beam of high-energy electrons across a sample's surface. contractlaboratory.com The interactions between the electrons and the sample generate various signals, primarily secondary electrons and backscattered electrons, which are used to form an image. mpg.de Secondary electrons produce high-resolution images of the surface topography, while backscattered electrons provide contrast based on the atomic number of the elements present. contractlaboratory.com For materials derived from this compound, SEM would be used to visualize particle size and shape, surface roughness, and the uniformity of coatings or films. researchgate.net

Transmission Electron Microscopy (TEM) provides significantly higher resolution than SEM, capable of imaging at the atomic level. contractlaboratory.com In TEM, a broad beam of electrons is transmitted through an ultrathin specimen. The electrons that pass through are focused by a series of lenses to form an image. contractlaboratory.com This allows for the direct visualization of the internal structure of a material, including crystal lattice fringes, defects, and the arrangement of nanoparticles. nih.gov For nanostructured materials incorporating this compound, TEM would be indispensable for confirming the size, shape, and dispersion of nanoscale features. researchgate.net

| Technique | Information Obtained | Application to this compound Derivatives |

| SEM | Surface topography, particle/grain size and shape, compositional contrast. | Characterizing the morphology of powders, observing the surface of modified substrates, assessing the quality of polymeric materials. researchgate.net |

| TEM | Internal structure, crystallography, defects, nanoparticle size and distribution. | Visualizing the internal structure of composite materials, confirming the presence of nanostructures, analyzing crystal defects. nih.govresearchgate.net |

| This interactive table summarizes the applications of SEM and TEM for the analysis of materials derived from this compound. |

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) for Surface Elemental and Chemical State Analysis

To complement the morphological analysis from electron microscopy, it is crucial to determine the elemental composition and chemical states of the atoms present, particularly at the surface. andersonmaterials.comEnergy-Dispersive X-ray Spectroscopy (EDS or EDX) and X-ray Photoelectron Spectroscopy (XPS) are the primary techniques for this purpose.

Energy-Dispersive X-ray Spectroscopy (EDS) is often coupled with an SEM. nih.gov The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. wikipedia.org The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. wikipedia.orgyoutube.com EDS can provide elemental maps, showing the spatial distribution of elements like Si, Cl, and C across the sample's surface. youtube.com

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides not only elemental composition but also information about the chemical environment and oxidation states of the elements. andersonmaterials.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these photoelectrons is measured, which is characteristic of the element and its chemical state. For this compound, XPS could distinguish between silicon bonded to chlorine (Si-Cl) versus silicon in a siloxane (Si-O-Si) linkage, or carbon in a C-Cl bond versus a C-C bond. researchgate.net

| Technique | Analysis Depth | Information Provided | Hypothetical Finding for this compound |

| EDS | ~1-5 µm | Elemental composition and distribution. | A survey scan would confirm the presence of C, Si, and Cl. Elemental mapping would show their distribution on a surface. |

| XPS | ~1-10 nm | Elemental composition, empirical formula, chemical state, and electronic state of elements. | High-resolution scans of the Si 2p, Cl 2p, and C 1s regions would provide binding energies indicative of the Si-Cl, C-Cl, and C=C-Si environments. researchgate.net |

| This interactive table compares EDS and XPS and provides hypothetical findings for the target compound. |

Advanced Computational Studies for Predicting and Interpreting Experimental Observations

Computational chemistry provides powerful tools for predicting molecular properties and interpreting experimental data at an atomic level. nih.gov These methods complement experimental work by offering insights into structures, energies, and dynamic behaviors that are often difficult or impossible to measure directly.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely used to calculate optimized molecular geometries, vibrational frequencies, and reaction energies. researchgate.netmdpi.com For this compound, DFT calculations would be employed to:

Predict the ground-state geometry and conformational isomers.

Calculate the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity and electronic properties. researchgate.net

Simulate infrared (IR) and Raman spectra to aid in the interpretation of experimental spectroscopic data.

Determine bond dissociation energies and reaction enthalpies to predict thermodynamic stability. nih.gov

| Calculated Property | Significance for this compound |

| Optimized Geometry | Predicts bond lengths and angles for comparison with SCXRD data. |

| HOMO-LUMO Gap | Indicates electronic excitability and chemical reactivity. |

| Vibrational Frequencies | Aids in assigning experimental IR/Raman peaks to specific molecular vibrations. |

| Reaction Energetics | Predicts the feasibility of potential synthetic transformations or decomposition pathways. |

| This interactive table outlines the key properties that can be calculated using DFT and their relevance. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. tandfonline.com MD simulations solve Newton's equations of motion for a group of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. acs.org This approach is invaluable for understanding:

Conformational Dynamics: How the flexible butene chain and SiCl3 group move and interconvert between different conformations in solution or in the gas phase.

Interactions with Surfaces: Simulating the adsorption and self-assembly of this compound molecules on a substrate (e.g., silica), which is critical for applications in surface modification. acs.orgmdpi.com

Bulk Material Properties: Predicting properties like density, viscosity, and diffusion coefficients for liquid or polymeric forms of the compound and its derivatives. arizona.edu

MD simulations can reveal mechanisms of self-assembly and the structure of interfaces that are crucial for material performance. tandfonline.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, including DFT, are instrumental in elucidating complex reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with each step. acs.orgnih.gov For this compound, these calculations could be used to:

Investigate the mechanism of its synthesis, for example, the hydrosilylation reaction from which it might be formed.

Predict the regioselectivity and stereoselectivity of subsequent reactions, such as nucleophilic substitution at the silicon atom or addition reactions at the double bond.

Model potential decomposition pathways under thermal or photochemical conditions.

These predictive capabilities allow researchers to design experiments more rationally, screen potential catalysts, and understand unexpected reaction outcomes, thereby accelerating the development of new synthetic methodologies. nih.govaps.org

Future Directions and Emerging Research Avenues for Trichloro 1,4 Dichlorobut 2 En 2 Yl Silane

Development of Sustainable and Green Synthetic Protocols

The future synthesis of Trichloro(1,4-dichlorobut-2-en-2-yl)silane and related compounds will likely be guided by the principles of green chemistry, which prioritize environmental and human health considerations. youtube.com Research in this area is expected to focus on several key aspects to create more sustainable and efficient manufacturing processes.

A primary goal is to enhance atom economy, ensuring that a maximal amount of the starting materials is incorporated into the final product, thus minimizing waste. vapourtec.com This involves designing synthetic routes that avoid the use of stoichiometric reagents in favor of catalytic alternatives. acs.org For a molecule like this compound, this could involve developing catalytic hydrosilylation or direct C-H silylation methods that bypass multi-step procedures.

Future protocols will also emphasize the use of safer solvents and auxiliaries, moving away from traditional chlorinated or volatile organic solvents. youtube.comvapourtec.com The exploration of reactions in greener media, such as ionic liquids, supercritical fluids like carbon dioxide, or even water, could significantly reduce the environmental footprint of the synthesis. youtube.com For example, the use of supercritical CO2 as a blowing agent has proven to be a more environmentally friendly alternative in the production of polystyrene foam. youtube.com

Energy efficiency is another cornerstone of green chemistry. vapourtec.com Research could target the development of synthetic methods that operate at ambient temperature and pressure. vapourtec.com The application of photochemical or electrochemical methods, which use light or electricity to drive reactions, offers a pathway to milder reaction conditions and reduced reliance on thermal energy. vapourtec.com Furthermore, adopting technologies like flow chemistry can lead to safer, more controlled, and easily scalable processes that minimize waste and the risk of hazardous releases. vapourtec.com

Finally, a holistic green approach would consider the entire lifecycle of the product, including the sourcing of raw materials. vapourtec.com The precursor, 1,4-dichlorobut-2-ene, is an industrial chemical derived from butadiene. wikipedia.org Future research could investigate bio-based routes to such precursors, aligning the synthesis with the use of renewable feedstocks. acs.org

Exploration of Novel Reactivity and Unconventional Reaction Pathways

The unique structure of this compound invites a thorough investigation into its chemical reactivity, potentially unlocking new synthetic methodologies. As a substituted allylic silane (B1218182), its behavior can be predicted to some extent, yet its specific combination of functional groups may lead to unconventional outcomes.

One promising avenue is the exploration of electrophilic substitutions. In typical allylsilanes, electrophilic attack occurs at the γ-position relative to the silicon atom, with the loss of the silyl (B83357) group. wikipedia.org For this molecule, research could investigate the regioselectivity of such reactions, considering the electronic influence of the two additional chlorine atoms and the potential for subsequent reactions.

The study of rearrangement reactions, inspired by recent discoveries in allylic silanol (B1196071) chemistry, presents another exciting frontier. nih.govrsc.org Researchers have shown that allylic silanols can undergo unusual rearrangement-remercuration reactions mediated by metal catalysts. nih.govrsc.org Investigating whether the trichlorosilyl (B107488) group in this compound can participate in or direct similar skeletal reorganizations could lead to the discovery of novel chemical transformations.

Furthermore, the presence of two allylic chlorine atoms opens up possibilities for stereoselective cross-coupling reactions. Building upon established nickel-catalyzed methods for preparing enantioenriched allylic silanes, future work could focus on the selective substitution of one or both chlorine atoms. acs.org This would allow for the introduction of a wide range of functional groups, creating a library of complex molecules from a single precursor and potentially establishing new stereogenic centers with high chirality transfer. acs.org

The potential to generate and utilize silylallyl anions from this substrate is also a rich area for future study. acs.org By treating the compound with appropriate reagents, it might be possible to form a highly reactive carbanion, which could then be used in various carbon-carbon bond-forming reactions, expanding its synthetic utility.

Advanced Material Design Leveraging the Unique Features of the Butenylsilane Framework

The multifunctionality of this compound makes it an exceptional candidate as a building block for advanced materials. zmsilane.com Its trichlorosilyl group can act as a robust anchor to inorganic surfaces, while the dichlorobutenyl backbone provides multiple sites for polymerization or functionalization.

A significant area of future research will be its use as a coupling agent or surface modifier. dakenchem.com Organosilanes are widely used to improve the adhesion between organic polymers and inorganic fillers or substrates. dakenchem.com The unique structure of this silane could be leveraged to create a highly cross-linked and durable interphase in polymer nanocomposites. openpr.com After initial bonding to a substrate like glass or metal oxide via the silane group, the two chlorine atoms and the double bond on the butenyl chain offer multiple handles for subsequent covalent bonding with a polymer matrix, potentially leading to materials with superior mechanical and thermal properties.

The design of novel functional coatings is another promising direction. A surface treated with this compound could be subsequently modified through reactions at the chlorine or double bond sites. This could be used to attach specific molecules that impart properties such as superhydrophobicity, corrosion resistance, or antimicrobial activity. semanticscholar.org For example, recent progress has been made in creating superhydrophobic magnetic nanomaterials for oil-water separation by modifying surfaces with silane agents. mdpi.com

The molecule’s structure is also well-suited for creating new types of cross-linked polymers and specialty resins. The three distinct reactive sites (Si-Cl, C-Cl, C=C) could be reacted in a stepwise manner to build complex, three-dimensional polymer networks. Such materials could find applications in high-performance adhesives, sealants, or as resins for advanced manufacturing techniques like 3D printing.

Integration with Machine Learning and AI for Accelerated Research and Discovery

The table below illustrates how machine learning could be applied to accelerate research on this compound.

| Research Area | Machine Learning Application | Input Data Parameters | Predicted Output | Potential Impact |

|---|---|---|---|---|

| Sustainable Synthesis | Process Optimization | Reactants, catalysts, solvents, temperature, pressure, reaction time | Optimal reaction yield, energy consumption, E-Factor (waste) | Faster development of green and cost-effective synthetic routes |

| Reactivity Profiling | Reaction Prediction Model | Molecular structure of silane, reagents, known reaction templates | Most probable reaction products, reaction regioselectivity, potential side products | Guides experimental design and avoids unproductive reaction pathways |

| Material Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Molecular descriptors (e.g., size, shape, electronic properties) of silane derivatives | Mechanical strength, thermal stability, adhesion energy, refractive index | Enables rapid virtual screening of candidate molecules for specific applications |

| Generative Material Design | Generative Adversarial Network (GAN) or Variational Autoencoder (VAE) | Target properties (e.g., high hydrophobicity, specific cross-link density) | Novel, synthesizable silane-based molecular structures | Accelerates discovery of new materials with tailored functionalities |

Bridging Fundamental Research with Potential Technological Advancements in Specialized Fields

Fundamental research into the chemistry of this compound can serve as a "bridging technology"—a concept describing technologies that connect previously disparate fields of knowledge to enable recombinant innovation. researchgate.netrepec.org By exploring the unique reactivity and material-forming capabilities of this molecule, researchers can create a bridge between the well-established domains of silicone chemistry and functional chlorinated polymers. This synergy has the potential to drive technological advancements in several specialized areas.

In the field of advanced adhesives and sealants , the compound's dual reactivity could be exploited to create superior bonding between dissimilar materials, such as metals and plastics or inorganic fillers and rubber matrices. dakenchem.com The trichlorosilyl group can form strong, covalent oxane bonds (Si-O-Substrate) with inorganic surfaces, while the reactive butenyl backbone can be tailored to bond covalently with a wide range of organic polymers. This could lead to more durable and resilient composites for the automotive and aerospace industries. dakenchem.com

In electronics and microfabrication , this silane could serve as a precursor for novel dielectric materials, protective coatings, or surface modification agents for semiconductors and sensors. dakenchem.com Its ability to form thin, dense, and highly cross-linked layers could be valuable for insulating components, improving device reliability, and creating patterned surfaces with specific chemical affinities.

For specialty polymers and manufacturing , the molecule represents a versatile building block for creating polymers with unique architectures. The controlled, stepwise reaction of its multiple functional groups could enable the synthesis of block copolymers, star polymers, or dendritic structures. These materials could find use as rheology modifiers, toughening agents, or as functional resins in additive manufacturing, enabling the 3D printing of objects with enhanced chemical resistance or mechanical performance. The development of such bridging technologies often emerges from regionally dispersed processes rather than being driven by a single entity, highlighting the importance of broad fundamental research. repec.org

Q & A

Q. What are the optimal synthetic conditions for Trichloro(1,4-dichlorobut-2-en-2-yl)silane, and how can purity be validated?

Methodological Answer: The compound is synthesized via reaction of 1,4-dichlorobut-2-ene with trichlorosilane under controlled conditions. Key variables include:

- Temperature : Maintain 80–120°C to balance reaction rate and side-product formation .

- Catalysts : Use Lewis acids (e.g., AlCl₃) to accelerate silane activation, but ensure post-reaction removal via filtration .

- Purification : Distillation under reduced pressure (e.g., 50–80°C at 10–20 mmHg) separates the product from unreacted trichlorosilane and oligomers. Validate purity via GC-MS (retention time comparison) and ¹H/²⁹Si NMR (absence of residual alkene or silanol peaks) .

Q. How can substitution reactions of this compound be systematically designed to produce functionalized silanes?

Methodological Answer: The Si–Cl bonds are reactive toward nucleophiles (e.g., amines, alcohols). For reproducible results:

- Solvent Selection : Use anhydrous THF or toluene to prevent hydrolysis.

- Stoichiometry : Employ a 1:3 molar ratio (silane:nucleophile) to ensure complete substitution .

- Monitoring : Track reaction progress via FT-IR (disappearance of Si–Cl peaks at ~550 cm⁻¹) .

- Work-up : Quench excess nucleophile with aqueous HCl, followed by extraction and solvent evaporation .

Q. What are the common hydrolysis pathways, and how can side reactions be minimized?

Methodological Answer: Hydrolysis generates silanols and HCl. To control reactivity:

- Controlled Hydration : Add water dropwise in ice-cold conditions to avoid violent HCl release.

- Buffered Systems : Use pH 7–8 phosphate buffers to stabilize silanol intermediates and prevent condensation .

- Byproduct Analysis : Identify oligomeric siloxanes via GPC or MALDI-TOF and adjust water stoichiometry to suppress their formation .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in reaction intermediates?

Methodological Answer:

- Dynamic NMR : Resolves conformational isomerism in intermediates (e.g., gauche/anti rotamers in the dichlorobutene moiety) by varying temperature (e.g., −40°C to 25°C) .

- X-ray Photoelectron Spectroscopy (XPS) : Confirms Si–Cl bond cleavage in surface-bound derivatives (e.g., Si 2p peaks shifting from 102 eV to 103 eV upon oxidation) .

- Solid-State ²⁹Si NMR : Characterizes silanol condensation products in materials science applications (e.g., Q³/Q⁴ silicon environments at −90 to −110 ppm) .

Q. How can researchers address discrepancies in reported catalytic efficiencies for hydrosilylation reactions?

Methodological Answer: Conflicting catalyst performance (e.g., Pt vs. Rh complexes) may arise from:

- Substrate Purity : Trace moisture deactivates catalysts; rigorously dry substrates via molecular sieves .

- Reaction Medium : Switch from polar aprotic (DMF) to non-polar (hexane) solvents to favor metal-ligand coordination .

- Kinetic Profiling : Use in situ ATR-FTIR to monitor Si–H consumption rates and identify optimal catalyst loading (typically 0.1–1 mol%) .

Q. What strategies enable the use of this compound in nanomaterial surface functionalization?

Methodological Answer: The dichlorobutene moiety enables π-π interactions with carbon-based nanomaterials (e.g., graphene):

- Self-Assembly : Deposit silane monolayers via vapor-phase deposition (100–150°C, 1–2 hours) to ensure covalent Si–O–substrate bonding .

- Crosslinking Control : Limit reaction time to 30 minutes to prevent multilayer formation, verified by AFM thickness measurements (~2–5 nm) .

- Stability Testing : Expose functionalized surfaces to boiling water (24 hours) and analyze via XPS to assess hydrolytic stability .

Q. How should researchers analyze and mitigate toxic byproducts during large-scale reactions?

Methodological Answer:

- GC-MS Screening : Identify volatile chlorinated byproducts (e.g., dichlorobutadiene) using DB-5MS columns and NIST library matching .

- Waste Treatment : Neutralize HCl with NaOH scrubbers and adsorb non-volatile chlorinated species on activated carbon .

- In Silico Prediction : Use tools like ECOSAR to model aquatic toxicity of byproducts and prioritize degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.